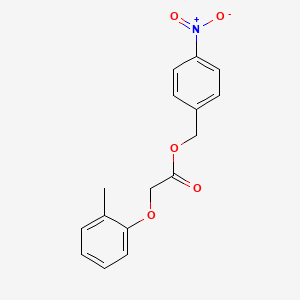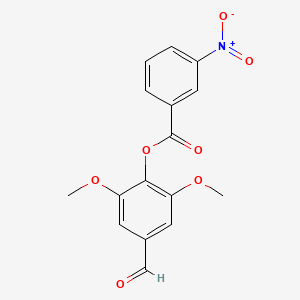![molecular formula C13H17ClN2O3S B5869160 N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first identified as a compound that could rescue the function of the tumor suppressor protein p53, which is commonly mutated in cancer cells. Since then, CP-31398 has been shown to have a variety of other effects on cancer cells and has potential applications in both basic research and clinical settings.
作用机制
The exact mechanism of action of N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is not fully understood, but it is thought to involve the stabilization of the p53 protein. In normal cells, p53 plays an important role in regulating cell growth and preventing the development of cancer. However, in many cancer cells, p53 is mutated or inactive, which allows the cells to grow and divide uncontrollably. N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to bind to the p53 protein and stabilize it, allowing it to function more effectively in regulating cell growth and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has a variety of biochemical and physiological effects on cancer cells. In addition to stabilizing the p53 protein, it has been shown to induce the expression of other genes that are involved in regulating cell growth and apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Physiologically, N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is that it has been extensively studied in laboratory experiments, and its effects on cancer cells are well understood. Additionally, it has been shown to have potential applications in a variety of different cancer types, which makes it a promising candidate for further study. However, there are also some limitations to using N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in laboratory experiments. For example, it is a relatively complex molecule that requires specialized equipment and expertise to synthesize. Additionally, its effects on normal cells and tissues are not well understood, which could limit its potential clinical applications.
未来方向
There are many potential future directions for research on N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. One area of focus could be on developing more efficient and cost-effective synthesis methods for the compound. Additionally, further studies could be conducted to better understand the mechanism of action of N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide and its effects on normal cells and tissues. Finally, clinical trials could be conducted to determine the safety and efficacy of N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in humans, with the goal of developing it into a viable cancer treatment option.
合成方法
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can be synthesized using a multi-step chemical process that involves the reaction of several different starting materials. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively complex and requires specialized equipment and expertise.
科学研究应用
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to have a variety of effects on cancer cells that make it an attractive candidate for further study. For example, N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to have potential applications in other areas of research, such as neurodegenerative diseases and viral infections.
属性
IUPAC Name |
N-(3-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)16(12-6-4-5-11(14)9-12)10-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXJJMXEVFRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)

